molecular formula C21H21Cl2N3O2 B6129229 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(2,4-dichlorophenoxy)propanamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B6129229
M. Wt: 418.3 g/mol
InChI Key: UXNPTRWYGDPLHP-UHFFFAOYSA-N
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(2,4-dichlorophenoxy)propanamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a benzyl group, and a dichlorophenoxy propanamide moiety, making it a unique and versatile molecule.

Properties

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2/c1-13-20(14(2)26(25-13)12-16-7-5-4-6-8-16)24-21(27)15(3)28-19-10-9-17(22)11-18(19)23/h4-11,15H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNPTRWYGDPLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(2,4-dichlorophenoxy)propanamide typically involves multiple steps. One common approach is the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine with 2-(2,4-dichlorophenoxy)propanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane or acetonitrile is used.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Substituted phenol derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule in biological studies, including enzyme inhibition and receptor binding assays.

Medicine: Research has indicated its potential antiproliferative and anti-inflammatory properties, making it a candidate for drug development.

Industry: The compound's unique structure makes it useful in the creation of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(2,4-dichlorophenoxy)propanamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

  • N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: These compounds share a similar pyrazole core but differ in the substituents on the benzamide group.

  • 2-(2,4-dichlorophenoxy)propanoic acid derivatives: These compounds have a similar dichlorophenoxy group but lack the pyrazole ring.

Uniqueness: N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(2,4-dichlorophenoxy)propanamide stands out due to its combination of a pyrazole ring, a benzyl group, and a dichlorophenoxy propanamide moiety. This unique structure contributes to its diverse range of applications and biological activities.

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